RIPK1-IN-4
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Overview
Description
RIPK1-IN-4 is a potent and selective type II kinase inhibitor of receptor-interacting protein 1 (RIP1) kinase. This compound is known for its ability to bind to the DLG-out inactive form of RIP1, exhibiting an inhibitory concentration (IC50) of 16 nanomolar for RIP1 and 10 nanomolar for ADP-Glo kinase . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in modulating inflammation and cell death pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RIPK1-IN-4 involves multiple steps, starting with the preparation of key intermediates. The general synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and solvent selection.
Automation and Continuous Flow Chemistry: Automated systems and continuous flow reactors are employed to enhance efficiency and consistency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
RIPK1-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halides and amines are commonly used in substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
RIPK1-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate the role of RIP1 kinase in cell death and survival mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RIP1 kinase.
Mechanism of Action
RIPK1-IN-4 exerts its effects by selectively inhibiting RIP1 kinase activity. The mechanism involves binding to the DLG-out inactive form of RIP1, preventing its activation and subsequent signaling pathways. This inhibition blocks the downstream effects of RIP1, including the induction of necroptosis, apoptosis, and inflammation . The molecular targets and pathways involved include the tumor necrosis factor receptor 1 (TNFR1) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
RIPK1-IN-4 is compared with other similar compounds, such as:
Necrostatin-1: Another RIP1 kinase inhibitor, but with different binding properties and potency.
GSK’963: A selective RIP1 inhibitor with distinct pharmacokinetic properties.
Ponatinib: A multi-kinase inhibitor that also targets RIP1 but lacks the selectivity of this compound.
This compound stands out due to its high selectivity and potency, making it a valuable tool in research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-23(2,3)19-13-20(28-30-19)27-22(29)26-15-9-7-14(8-10-15)16-5-4-6-18-17(16)11-12-25-21(18)24/h4-13H,1-3H3,(H2,24,25)(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRYMOUSQMDJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC4=C3C=CN=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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